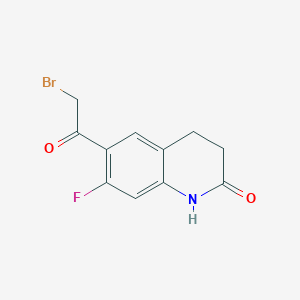

6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The official IUPAC name for this compound is designated as 6-(2-bromoacetyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one, reflecting its structural components and substitution pattern. This nomenclature system clearly identifies the presence of a bromoacetyl group at position 6, a fluorine atom at position 7, and the tetrahydroquinoline core structure with a ketone functionality at position 2. The systematic identification includes several key molecular descriptors that enable precise chemical communication and database searches.

The compound carries the Chemical Abstracts Service registry number 1153886-14-6, which serves as a unique identifier in chemical databases worldwide. This registry number facilitates unambiguous identification across different chemical information systems and research publications. The molecular formula C₁₁H₉BrFNO₂ indicates the presence of eleven carbon atoms, nine hydrogen atoms, one bromine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight is precisely calculated as 286.10 grams per mole, providing essential information for stoichiometric calculations and analytical procedures.

Additional systematic identifiers include the Simplified Molecular Input Line Entry System notation, expressed as O=C1NC2=C(C=C(C(CBr)=O)C(F)=C2)CC1. This linear notation provides a computer-readable representation of the molecular structure that can be processed by chemical information systems. The International Chemical Identifier key DMSOZRYLFABEIR-UHFFFAOYSA-N serves as another unique molecular identifier that enables cross-referencing across multiple chemical databases. These systematic identification methods collectively ensure precise communication of the compound's identity in scientific literature and commercial applications.

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic analysis represents a fundamental approach for determining the three-dimensional molecular structure of this compound, though specific single-crystal diffraction data for this compound are not extensively documented in the available literature. However, comparative analysis with structurally related compounds provides valuable insights into expected crystallographic parameters and molecular arrangements. X-ray diffraction studies of similar bromoacetyl-substituted heterocycles demonstrate characteristic diffraction patterns that can inform predictions about the target compound's crystal structure.

Related compounds such as 3-(2-Bromoacetyl)-6-fluoro-2H-chromen-2-one have been subjected to comprehensive crystallographic analysis, revealing monoclinic crystal systems with specific space group arrangements. These studies demonstrate that bromoacetyl-substituted aromatic compounds typically exhibit essential coplanarity of non-hydrogen atoms, with root mean square deviations typically below 0.074 Angstroms. The presence of both bromine and fluorine substituents in the target compound suggests similar crystallographic behavior, with potential for specific intermolecular interactions that influence crystal packing arrangements.

Powder X-ray diffraction techniques have emerged as powerful tools for structural characterization of organic compounds, particularly when single-crystal samples are challenging to obtain. The methodology enables determination of unit cell parameters, space group identification, and molecular packing arrangements even from microcrystalline samples. For compounds containing heavy atoms such as bromine, the diffraction contrast is enhanced, facilitating more precise structural determination. The combination of laboratory-based and synchrotron radiation sources provides complementary information about crystallographic parameters and molecular arrangements in the solid state.

Modern crystallographic analysis employs advanced computational refinement methods to extract detailed structural information from diffraction data. Rietveld refinement techniques enable precise determination of atomic positions, thermal parameters, and occupancy factors from powder diffraction patterns. These methodologies are particularly valuable for studying compounds like this compound, where traditional single-crystal approaches may be experimentally challenging due to sample limitations or crystallization difficulties.

Spectroscopic Characterization (NMR, IR, MS)

Spectroscopic characterization of this compound requires comprehensive application of multiple analytical techniques to fully elucidate the molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework, with both proton and carbon-13 spectra revealing characteristic chemical shifts corresponding to different molecular environments. The presence of fluorine in the molecule necessitates fluorine-19 nuclear magnetic resonance analysis, which provides specific information about the electronic environment of the fluorine substituent and its interactions with neighboring atoms.

The tetrahydroquinoline core structure exhibits characteristic nuclear magnetic resonance patterns, with the methylene protons of the saturated ring system typically appearing as complex multiplets in the aliphatic region. The aromatic protons of the quinoline ring system display distinct chemical shifts reflecting the electronic influence of both the fluorine and bromoacetyl substituents. The bromoacetyl group contributes a characteristic methylene singlet, typically appearing in the deshielded region due to the electron-withdrawing effects of both the carbonyl and bromine functionalities. Chemical shift predictions based on substituent effects and ring current contributions provide theoretical frameworks for interpreting experimental spectroscopic data.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbonyl stretching frequencies provide information about the electronic environment of both the quinoline lactam carbonyl and the bromoacetyl carbonyl groups. The lactam carbonyl typically exhibits absorption around 1650-1680 cm⁻¹, while the acetyl carbonyl appears at higher frequencies due to its α-halo substitution. The aromatic carbon-hydrogen stretching vibrations, aromatic carbon-carbon stretching modes, and carbon-fluorine stretching vibrations contribute additional characteristic absorption bands that aid in structural confirmation.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignment. The molecular ion peak at mass-to-charge ratio 286 corresponds to the expected molecular weight, while characteristic fragmentation patterns reveal the loss of bromine, the bromoacetyl group, and other diagnostic fragments. High-resolution mass spectrometry enables precise determination of the molecular formula through accurate mass measurement, confirming the proposed elemental composition C₁₁H₉BrFNO₂.

Computational Modeling of Molecular Geometry

Computational modeling of this compound molecular geometry employs advanced quantum mechanical calculations to predict three-dimensional structure, electronic properties, and energetic parameters. Density functional theory calculations provide detailed information about optimized molecular geometry, vibrational frequencies, and electronic charge distribution. The computational approach enables prediction of bond lengths, bond angles, and dihedral angles that define the three-dimensional molecular architecture. These calculations are particularly valuable for compounds where experimental structural data may be limited or difficult to obtain through traditional crystallographic methods.

The molecular geometry optimization reveals the preferred conformation of the tetrahydroquinoline ring system and the spatial arrangement of the bromoacetyl and fluorine substituents. The partially saturated quinoline core typically adopts a boat or envelope conformation for the saturated six-membered ring, while the aromatic portion remains planar. The bromoacetyl substituent at position 6 and the fluorine atom at position 7 create specific steric and electronic interactions that influence the overall molecular geometry. Computational analysis of these interactions provides insights into conformational preferences and energetic barriers to rotation around key bonds.

Electronic structure calculations reveal the distribution of electron density throughout the molecule, identifying regions of high and low electron density that influence chemical reactivity and intermolecular interactions. The presence of electron-withdrawing groups such as the bromoacetyl moiety and fluorine substituent creates specific electrostatic potential surfaces that can be mapped computationally. These calculations provide valuable information about potential binding sites, reaction centers, and sites susceptible to nucleophilic or electrophilic attack. The computed molecular orbitals, including highest occupied molecular orbital and lowest unoccupied molecular orbital energies, provide insights into electronic excitation properties and potential photochemical behavior.

Computational vibrational frequency analysis predicts theoretical infrared and Raman spectra, enabling comparison with experimental spectroscopic data for structural validation. The calculated vibrational modes provide detailed assignments for observed absorption bands and can identify characteristic frequencies associated with specific functional groups. Thermodynamic property calculations, including heat capacity, entropy, and Gibbs free energy, provide additional insights into the compound's stability and behavior under various conditions. These computational approaches collectively provide a comprehensive theoretical framework for understanding the molecular structure and properties of this compound.

Properties

IUPAC Name |

6-(2-bromoacetyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrFNO2/c12-5-10(15)7-3-6-1-2-11(16)14-9(6)4-8(7)13/h3-4H,1-2,5H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSOZRYLFABEIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=CC(=C(C=C21)C(=O)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one typically involves a multi-step process. One common synthetic route starts with the preparation of the quinolinone core, followed by the introduction of the bromoacetyl and fluoro substituents. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.

Synthesis of Quinolinone Core: The quinolinone core can be synthesized through the cyclization of appropriate precursors, such as anilines and β-ketoesters, under acidic or basic conditions.

Introduction of Bromoacetyl Group: The bromoacetyl group can be introduced via bromination of an acetyl group using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Introduction of Fluoro Group: The fluoro group can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial production methods may involve optimization of these steps to ensure scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromoacetyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinolinone derivatives with higher oxidation states or reduction to form tetrahydroquinoline derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems, which are valuable in medicinal chemistry.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

This compound is under investigation for its potential as a pharmacophore in drug development. Its unique structural features allow it to interact with biological targets effectively.

Potential Therapeutic Uses

-

Anticancer Activity :

- Compounds derived from 6-(2-bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one have exhibited promising results in inhibiting cancer cell proliferation. For example, derivatives have shown activity against various cancer cell lines (e.g., breast and colon cancer) through mechanisms involving apoptosis induction and cell cycle arrest .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Biological Studies

This compound serves as a valuable probe in biological studies due to its ability to interact with various molecular targets.

Industrial Applications

In the pharmaceutical and agrochemical industries, this compound is utilized as an intermediate in synthesizing more complex organic molecules.

Synthesis Overview

The synthesis typically involves multiple steps:

- Preparation of Quinolinone Core : Through cyclization reactions using anilines and β-ketoesters.

- Introduction of Functional Groups : The bromoacetyl group is introduced via bromination reactions using bromine or N-bromosuccinimide (NBS) in suitable solvents .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of various derivatives of this compound against human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM.

Case Study 2: Antibacterial Activity

Another research project tested the antibacterial effects on Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives had Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 µg/mL, indicating strong antibacterial properties .

Mechanism of Action

The mechanism of action of 6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The fluoro group can enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydroquinolinone Core

Halogenated Acetyl Groups

6-(2-Chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one Key Difference: Chloroacetyl substituent instead of bromoacetyl. Impact: Chlorine’s lower leaving-group ability compared to bromine reduces reactivity in substitution reactions. This may limit its utility in synthesizing derivatives requiring facile displacement. However, the smaller size of chlorine could improve solubility in polar solvents .

6-Bromo-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one (No Acetyl Group) Key Difference: Bromine directly attached to position 6 without an acetyl linker. This structure is more suited for cross-coupling reactions (e.g., Suzuki-Miyaura) than alkylation pathways .

Heterocyclic and Bulky Substituents

6-(3-Cyclopentylpropanoyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one Key Difference: Cyclopentylpropanoyl group replaces bromoacetyl. However, enhanced lipophilicity may improve membrane permeability in drug design .

6-(2-Amino-1,3-thiazol-4-yl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one Key Difference: Thiazole ring replaces bromoacetyl. Impact: Introduces hydrogen-bonding capability via the amino group, which could enhance target interactions. Thiazole-containing compounds often exhibit antimicrobial or anticancer activity .

Positional Isomerism and Core Modifications

7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline Key Difference: Isoquinoline core instead of quinolinone; bromine at position 7 and methyl at position 2. The methyl group may stabilize the conformation, influencing pharmacokinetics .

Key Observations :

- Reactivity: Bromoacetyl > Chloroacetyl > Amino (non-reactive).

- Lipophilicity: Cyclopentylpropanoyl > Bromoacetyl > Amino.

- Biological Relevance: Thiazole and amino derivatives show promise in targeted therapies, while halogenated acetyl groups are suited for covalent inhibitor design.

Biological Activity

6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound classified as a quinolinone derivative. Its unique molecular structure, characterized by a bromoacetyl group at the 6th position and a fluoro group at the 7th position of the tetrahydroquinolin-2-one core, suggests potential biological activities that are of significant interest in medicinal chemistry.

- Molecular Formula : C₁₁H₉BrFNO₂

- Molecular Weight : 286.1 g/mol

- CAS Number : 1153886-14-6

The biological activity of this compound largely stems from its ability to interact with various biological targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modulation of their activity. The presence of the fluoro group may enhance binding affinity and selectivity towards specific targets, which is crucial for its therapeutic potential.

Anticancer Properties

Research indicates that derivatives of quinolinone compounds exhibit promising anticancer activities. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by targeting key regulatory proteins involved in cell survival pathways. The specific mechanisms may include:

- Inhibition of cell proliferation : Compounds similar to this compound have been found to inhibit the proliferation of various cancer cell lines.

- Induction of apoptosis : Through the modulation of apoptotic pathways, these compounds can promote programmed cell death in malignant cells.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Quinolinone derivatives have been studied for their effectiveness against a range of pathogens. Research findings indicate:

- Inhibition of bacterial growth : Some studies report that quinolinone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Antifungal properties : Similar compounds have demonstrated efficacy against fungal strains, indicating a broad-spectrum antimicrobial potential.

Research Findings and Case Studies

A review of literature reveals various studies focusing on the biological activities of quinolinone derivatives:

-

Study on Anticancer Activity :

- A study published in Medicinal Chemistry evaluated several quinolinone derivatives for their anticancer properties. The results indicated that modifications at specific positions significantly influenced their cytotoxicity against different cancer cell lines.

- Table 1 summarizes the IC50 values for selected derivatives against various cancer cell lines:

Compound Cell Line IC50 (µM) 6-(2-Bromoacetyl)-7-fluoroquinolin-2-one MCF-7 5.4 6-Acetyl-7-fluoroquinolin-2-one HeLa 12.3 6-(2-Chloroacetyl)-7-fluoroquinolin-2-one A549 9.8 -

Antimicrobial Studies :

- Research published in Journal of Antimicrobial Chemotherapy investigated the antimicrobial effects of various quinolinone derivatives. The study found that certain modifications enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.

- Table 2 provides an overview of antimicrobial activity:

Compound Pathogen Minimum Inhibitory Concentration (MIC) 6-(2-Bromoacetyl)-7-fluoroquinolin-2-one S. aureus 32 µg/mL 6-Acetyl-7-fluoroquinolin-2-one E. coli 64 µg/mL

Q & A

Q. What are the recommended synthetic routes for preparing 6-(2-bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one, and how can intermediates be characterized?

The synthesis typically involves introducing the bromoacetyl group at position 6 of the tetrahydroquinolinone scaffold. A common approach is to acylate the parent 7-fluoro-1,2,3,4-tetrahydroquinolin-2-one using bromoacetyl bromide under anhydrous conditions. Key steps include:

- Intermediate isolation : Purify intermediates (e.g., 6-amino-7-fluoro-tetrahydroquinolin-2-one, as in ) via column chromatography.

- Characterization : Use -NMR to confirm substitution patterns (e.g., fluoro at position 7) and -NMR to verify carbonyl and bromoacetyl groups. Mass spectrometry (HRMS) ensures molecular weight accuracy.

- Reaction optimization : Monitor reaction progress via TLC and adjust stoichiometry of bromoacetylating agents to minimize byproducts .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

A combination of techniques is essential:

- NMR spectroscopy : -NMR detects fluorine at position 7 (δ ~ -110 to -120 ppm). -NMR reveals coupling patterns between the tetrahydroquinolinone protons and the bromoacetyl group.

- X-ray crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, especially around the bromoacetyl moiety .

- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm) and C-Br vibrations (~550 cm) .

Q. How can researchers assess the purity of this compound, and what analytical thresholds are acceptable for pharmacological studies?

- HPLC/GC-MS : Use reverse-phase HPLC with UV detection (λ = 254 nm) to achieve ≥98% purity.

- Elemental analysis : Acceptable deviation ≤0.4% for C, H, N.

- Melting point : Consistency within 1–2°C of literature values (if available) indicates purity .

Advanced Research Questions

Q. How does the bromoacetyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?

The bromoacetyl group serves as an electrophilic site for nucleophilic attack (e.g., by amines or thiols). Key considerations:

- Mechanistic studies : Use DFT calculations to model transition states and predict regioselectivity.

- Byproduct analysis : LC-MS or -NMR can detect undesired products (e.g., dehalogenation or dimerization).

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may promote hydrolysis; monitor with kinetic studies .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Data reconciliation : If X-ray data (e.g., bond lengths) conflict with NMR/IR, re-examine sample purity or crystallographic refinement parameters (e.g., thermal motion in SHELXL).

- Dynamic effects : Solution-state NMR may show conformational flexibility not captured in solid-state structures. Use variable-temperature NMR to probe dynamics .

Q. How can computational chemistry predict the compound’s stability under varying pH or temperature conditions?

Q. What are the challenges in using this compound as a precursor for bioactive molecules, and how can they be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.